molecular formula C16H21NO3 B586926 Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 147610-99-9

Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B586926
CAS No.: 147610-99-9
M. Wt: 275.348
InChI Key: RWMALJVMDYFYAR-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C16H21NO3 . It has a molecular weight of 275.348 . This compound is available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It contains a total of 43 bonds, including 22 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 four-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated various synthetic pathways to create spirocyclic compounds, including the class to which Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate belongs. For instance, one study details the synthesis of a spirocyclic oxetane-fused benzimidazole, showcasing methods to construct spirocyclic frameworks, which could be related to the synthesis of the compound (Gurry et al., 2015). Another research effort explores the Reformatsky reaction to produce azaspiro[3.5]nonan derivatives, illustrating a method that could potentially be applied to or inspire the synthesis of this compound (Shchepin et al., 2007).

Biological Applications

Spirocyclic compounds, including those related to this compound, have been evaluated for their biological activities. For example, N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane have been synthesized and assessed for their anticonvulsant properties, showcasing the potential therapeutic uses of these compounds (Obniska et al., 2005). Similarly, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as GPR119 agonists, further illustrating the pharmaceutical significance of spirocyclic compounds (Matsuda et al., 2018).

Mechanistic Studies

Research into the mechanisms of reactions involving spirocyclic compounds has provided insights into the formation and reactivity of these molecules. One study delves into the mechanism and rate constants of sequential 5-exo-trig spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals, offering a deeper understanding of the processes that could be involved in the synthesis or modification of this compound (Bejarano et al., 2022).

Safety and Hazards

The safety and hazards of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate are not fully detailed in the web search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMALJVMDYFYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741094
Record name Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147610-99-9
Record name Phenylmethyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147610-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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